

# Preclinical Evidence for Fibroblast Activation Protein (FAP) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FAP targeting peptide for FXX489

Cat. No.: B15602490 Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology. Its expression is highly restricted in normal adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of numerous solid tumors, including over 90% of epithelial carcinomas.[1][2][3] This differential expression profile provides a unique therapeutic window. FAP-positive CAFs are integral to tumor progression, contributing to extracellular matrix (ECM) remodeling, angiogenesis, immunosuppression, and metastasis.[4][5][6] This whitepaper consolidates the key preclinical evidence supporting FAP-targeted therapies, with a focus on quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways that validate its role in cancer.

### FAP-Targeted Radionuclide Therapy (TRT): Preclinical Efficacy

Targeted Radionuclide Therapy (TRT) represents the most advanced preclinical and clinical strategy for targeting FAP. This approach uses FAP-binding molecules, such as small-molecule inhibitors (FAPIs) or peptides, to deliver cytotoxic radionuclides directly to the tumor stroma. The "cross-fire" effect of these radionuclides can kill both the targeted FAP-expressing CAFs and adjacent tumor cells.[7]



Table 1: Summary of Preclinical Efficacy for FAP-Targeted Radionuclide Therapies



| FAP-Targeted<br>Agent | Radionuclide                          | Cancer Model                                   | Key Efficacy<br>Results                                                                    | Reference(s) |
|-----------------------|---------------------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------|--------------|
| PNT6555               | <sup>177</sup> Lu                     | Unspecified<br>animal model                    |                                                                                            |              |
| PNT6555               | <sup>225</sup> Ac                     | Unspecified<br>animal model                    | (4/6) at 50 kBg                                                                            |              |
| PNT3087               | <sup>177</sup> Lu                     | HPAF-II-hFAP<br>xenograft                      | Tumor Growth Inhibition (TGI): 24% at 10 MBq; 57% at 40 MBq.                               | [8]          |
| FAPI-04               | <sup>225</sup> Ac                     | PANC-1 human<br>pancreatic<br>cancer xenograft | Significantly reduced tumor growth compared to untreated controls.                         | [7]          |
| FAPI-46               | <sup>177</sup> Lu / <sup>225</sup> Ac | Pancreatic<br>cancer model                     | Both agents<br>showed tumor<br>suppression with<br>minimal<br>reduction in body<br>weight. | [7]          |
| FAP-2286              | <sup>177</sup> Lu                     | HEK293-FAP<br>xenografts;<br>Sarcoma PDX       | Exhibited significant antitumor activity with no significant weight loss. Maintained       | [9]          |



|            |                   |                                  | longer tumor<br>suppression<br>compared to<br>FAPI-46.                                         |          |
|------------|-------------------|----------------------------------|------------------------------------------------------------------------------------------------|----------|
| FAP-HXN    | <sup>177</sup> Lu | HEK-293-FAP<br>xenografts        | Showed significant antitumor activity and better tumor growth inhibition compared to FAP-2286. | [10][11] |
| FAPI Dimer | <sup>177</sup> Lu | FAP-positive<br>tumor xenografts | Augmented antitumor efficacy compared to monomeric FAPI-46.                                    | [2]      |

## Biodistribution and Tumor Uptake of FAP-Targeted Radiopharmaceuticals

The therapeutic success of FAP-targeted agents hinges on their ability to accumulate and be retained within the tumor, while clearing rapidly from healthy tissues. Preclinical biodistribution studies are critical for evaluating these pharmacokinetic properties.

Table 2: Preclinical Biodistribution and Tumor Uptake of FAP-Targeted Agents



| FAP-Targeted<br>Agent                                                 | Cancer Model                   | Tumor Uptake<br>(%ID/g)                                              | Key<br>Biodistribution<br>Findings                                                                                                         | Reference(s) |
|-----------------------------------------------------------------------|--------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| [ <sup>177</sup> Lu]Lu-FAPI-<br>46                                    | Pancreatic<br>cancer model     | ~10 %ID/g at 1<br>h; ~1 %ID/g at<br>24 h                             | Kidney uptake was low (~1-2 %ID/g at 3 h, decreasing to 0.2-0.5 %ID/g at 24 h).                                                            | [7]          |
| FAP-2286 ( <sup>68</sup> Ga,<br><sup>111</sup> In, <sup>177</sup> Lu) | FAP-positive<br>tumors in mice | Rapid and persistent uptake in tumors.                               | Minimal uptake in normal tissues with renal clearance. Longer tumor retention than FAPI-46.                                                | [9]          |
| [ <sup>68</sup> Ga]Ga-FAP-<br>HXN                                     | HEK-293-FAP<br>xenografts      | Continuous<br>tumor uptake<br>after<br>administration.               | Higher tumor uptake and prolonged retention compared to [68Ga]Ga-FAP-2286.                                                                 | [10][11]     |
| Next-Gen<br>Ligands<br>(PNT3087,<br>PNT3090,<br>PNT3106)              | HPAF-II-hFAP<br>xenografts     | AUC<br>(%ID·h·g <sup>-1</sup> ): 891,<br>1092, 1266<br>respectively. | Significantly improved tumor uptake and retention compared to PNT6555 and DOTAGA.SA(FA Pi) <sub>2</sub> (AUC: 530 %ID·h·g <sup>-1</sup> ). | [8]          |



| EB-FAPI<br>(Albumin binder<br>conjugate) | Preclinical<br>models | Significantly improved tumor uptake and retention.        | Albumin-binding moiety extends blood circulation. | [2] |
|------------------------------------------|-----------------------|-----------------------------------------------------------|---------------------------------------------------|-----|
| FAPI Dimer                               | Preclinical<br>models | 2- to 3-fold higher tumor uptake and prolonged retention. | Outperformed<br>monomeric FAPI-<br>46.            | [2] |

#### **Alternative FAP-Targeted Therapeutic Strategies**

Beyond TRT, other modalities targeting FAP are under preclinical investigation, aiming to leverage different mechanisms of action, such as direct cytotoxicity or immune system engagement.

Table 3: Preclinical Data for Non-Radionuclide FAP-Targeted Therapies



| Therapeutic<br>Strategy         | Agent                                             | Mechanism<br>of Action                                                                       | Preclinical<br>Model                                         | Key<br>Efficacy<br>Results                                                                         | Reference(s |
|---------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-------------|
| Antibody-<br>Cytokine<br>Fusion | anti-FAP-IL-<br>12<br>(TMEkine™)                  | Delivers IL-12<br>to the TME to<br>induce an<br>IFN-y<br>response<br>from T and<br>NK cells. | CT26<br>syngeneic<br>colorectal<br>cancer model              | Significant reduction of tumor burden. Induced memory immune response in re-challenge experiments. | [12]        |
| Immunothera<br>py (Vaccine)     | Dendritic<br>cells infected<br>with rAd-FAP-<br>α | Induces FAP-<br>α-specific<br>cytotoxic T<br>lymphocytes<br>(CTLs).                          | Lewis Lung<br>Carcinoma<br>(LLC) model                       | Induced potent therapeutic and protective antitumor immunity; prolonged overall survival.          | [13]        |
| Immunotoxin                     | αFAP-PE38                                         | FAP-targeted<br>antibody<br>delivers<br>Pseudomona<br>s exotoxin A<br>(PE38).                | Metastatic<br>breast cancer<br>mouse model                   | Depleted FAP+ stroma and suppressed tumor growth.                                                  | [4]         |
| CAR T-Cell<br>Therapy           | FAP-CAR T-<br>cells                               | Genetically<br>engineered T-<br>cells to<br>recognize<br>and kill FAP-                       | Mesotheliom<br>a, lung,<br>colon, breast<br>cancer<br>models | Reduced FAP+ tumor growth and improved survival in mice.                                           | [14]        |



|                        |            | expressing cells.                                                |                                                |                                  |     |
|------------------------|------------|------------------------------------------------------------------|------------------------------------------------|----------------------------------|-----|
| Bispecific<br>Antibody | FAP-4-1BBL | Co-engages T-cells via 4- 1BB to enhance CD8+ T-cell activation. | Rhesus<br>monkey<br>colorectal<br>cancer model | Promoted<br>tumor<br>regression. | [4] |

#### **Key Preclinical Experimental Methodologies**

Reproducible and rigorous experimental design is fundamental to the preclinical validation of FAP as a target. Below are standardized protocols for key experiments.

### Protocol: In Vivo Tumor Xenograft Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor activity of a FAP-targeted therapeutic.

- Cell Culture: FAP-expressing cells (e.g., human cell lines transduced to express FAP like HT1080-huFAP or HEK293-huFAP) are cultured under standard conditions (37°C, 5% CO<sub>2</sub>).
   [15][16]
- Animal Model: Five- to six-week-old immunodeficient mice (e.g., NMRI-nu/nu or BALB/c nude) are used.[17]
- Tumor Inoculation: A suspension of 2-5 x 10<sup>6</sup> cells in a suitable medium (e.g., Hank's Balanced Salt Solution or Matrigel) is injected subcutaneously into the flank or shoulder of each mouse.
- Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as an indicator of toxicity.
- Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>),
   mice are randomized into treatment and control groups. The therapeutic agent (e.g., <sup>177</sup>Lu-



FAP-2286) is administered, typically via tail vein injection.[7]

- Efficacy Assessment: Tumor volumes and body weights are monitored for a defined period (e.g., 30-80 days). Key endpoints include tumor growth inhibition (TGI) and tumor-free survival.
- Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment groups with the vehicle control.



Click to download full resolution via product page

Workflow for a preclinical FAP-targeted radionuclide therapy efficacy study.

#### **Protocol: In Vitro Cellular Uptake and Binding Assay**

 Cell Seeding: FAP-expressing cells are seeded in multi-well plates and allowed to adhere overnight.



- Incubation: Cells are incubated with the radiolabeled FAP-targeting agent (e.g., [111]In-FAPI-46) at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).[17]
- Specificity Control: For blocking experiments, a parallel set of cells is co-incubated with a large excess (e.g., 100-fold) of a non-radiolabeled FAP inhibitor to determine non-specific binding.[17]
- Washing: After incubation, the supernatant is removed, and cells are washed with cold PBS to remove unbound radiotracer.
- Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
- Data Normalization: Uptake is typically expressed as a percentage of the added activity per a specific number of cells (e.g., %AA/200,000 cells).[17]

#### **Protocol: In Vivo Biodistribution Study**

- Animal Model: Tumor-bearing mice (prepared as in Protocol 4.1) are used.
- Radiotracer Injection: A known amount of the radiolabeled agent is injected via the tail vein.
- Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.
- Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and placed in tubes.
- Radioactivity Measurement: The radioactivity in each sample is measured in a gamma counter, alongside standards of the injected dose.
- Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

## FAP-Mediated Signaling Pathways in Cancer Progression

#### Foundational & Exploratory





FAP's role extends beyond being a passive marker. It actively contributes to a pro-tumorigenic microenvironment through its enzymatic activity and by influencing key intracellular signaling pathways that promote cell proliferation, invasion, and survival.

- PI3K/Akt and Ras-ERK Pathways: In oral squamous cell carcinoma, FAP expression has been shown to activate the PTEN/PI3K/Akt and Ras-ERK signaling pathways, which are central regulators of cell proliferation, migration, and invasion.[5][6]
- Sonic Hedgehog (SHH)/Gli1 Pathway: Overexpression of FAP in a lung carcinoma cell line promoted proliferation and invasion while upregulating the SHH/Gli1 signaling pathway.[6]
- TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibroblast activation and FAP expression. Downstream effectors like SMAD3 can directly induce FAP transcription.[18]
- Integrin and RhoA Signaling: FAP can form complexes with integrins, which in turn regulate downstream RhoA activity. This interaction is crucial for the migration of mesenchymal stromal cells and is independent of FAP's enzymatic activity.[5]
- STAT3-CCL2 Signaling: In liver cancer models, FAP+ CAFs are a primary source of the chemokine CCL2, driven by STAT3 signaling. This axis promotes an immunosuppressive environment by recruiting myeloid-derived suppressor cells.[14]





Click to download full resolution via product page

Key signaling pathways influenced by FAP in the tumor microenvironment.

#### **Conclusion and Future Directions**

The wealth of preclinical data provides a robust rationale for targeting FAP in cancer therapy. FAP-targeted radionuclide therapies, in particular, have demonstrated significant tumor growth inhibition and improved survival in various animal models, largely due to high tumor-specific uptake and retention. Furthermore, emerging strategies like FAP-targeted immunotherapies and antibody-drug conjugates show considerable promise.



Despite these successes, several challenges remain. The heterogeneity of FAP expression across and within tumor types necessitates the development of robust companion diagnostics to select patients most likely to benefit.[19] Optimizing the pharmacokinetic properties of FAP-targeting agents to enhance tumor retention while minimizing off-target toxicity is an ongoing effort, as evidenced by the development of dimerized and albumin-binding FAPIs.[2][8] Future preclinical research should focus on elucidating mechanisms of resistance, exploring rational combination therapies (e.g., with immune checkpoint inhibitors or chemotherapy), and developing more clinically representative tumor models that accurately recapitulate the complex human TME.[15][19] Continued investigation in these areas will be crucial for translating the preclinical promise of FAP-targeted therapies into effective clinical treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. urotoday.com [urotoday.com]
- 10. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]







- 12. jitc.bmj.com [jitc.bmj.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 15. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [Preclinical Evidence for Fibroblast Activation Protein (FAP) as a Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602490#preclinical-evidence-for-fap-as-a-therapeutic-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com